Home > Products > Screening Compounds P209 > Antibacterial agent 55
Antibacterial agent 55 -

Antibacterial agent 55

Catalog Number: EVT-14903878
CAS Number:
Molecular Formula: C9H11N4NaO6S
Molecular Weight: 326.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial agent 55 is a novel compound that has garnered attention due to its promising antimicrobial properties. This compound is part of a broader category of antibacterial agents designed to combat bacterial infections, particularly in the context of rising antimicrobial resistance. The classification of this compound falls under synthetic organic compounds, specifically those exhibiting antibacterial activity.

Source and Classification

Antibacterial agent 55 was synthesized through a series of chemical reactions involving established organic chemistry techniques. It belongs to the class of compounds known as aminoguanidine derivatives, which have been extensively studied for their potential therapeutic applications against various bacterial strains. The compound's classification is primarily based on its structural characteristics and biological activity, which align it with other known antibacterial agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of antibacterial agent 55 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as aminoguanidine bicarbonate and various aromatic aldehydes.
  2. Refluxing Conditions: The reaction typically occurs under reflux conditions in solvents like ethanol, often in the presence of acids (e.g., concentrated hydrochloric acid) to facilitate the formation of the desired products.
  3. Intermediate Formation: Key intermediates are generated through nucleophilic addition reactions, followed by cyclization processes that yield the final compound.
  4. Purification: After synthesis, the product is purified using techniques such as column chromatography and recrystallization to obtain high-purity samples suitable for biological evaluation .
Molecular Structure Analysis

Structure and Data

The molecular structure of antibacterial agent 55 can be described as follows:

  • Core Structure: It features an aminoguanidine core, which is crucial for its biological activity.
  • Functional Groups: The presence of various functional groups, including aromatic rings and substituents, enhances its interaction with bacterial targets.
  • Molecular Formula: The exact molecular formula can vary based on specific substitutions but typically includes carbon, hydrogen, nitrogen, and oxygen atoms.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing antibacterial agent 55 include:

  1. Nucleophilic Addition: The reaction between aminoguanidine derivatives and aromatic aldehydes leads to the formation of key intermediates.
  2. Cyclization Reactions: These reactions are essential for closing rings or forming new bonds that stabilize the structure.
  3. Purification Steps: Following synthesis, purification methods like silica gel chromatography are employed to isolate the target compound from by-products .
Mechanism of Action

Process and Data

The mechanism of action for antibacterial agent 55 involves:

  1. Target Interaction: The compound primarily targets bacterial cell wall synthesis or protein synthesis pathways, disrupting essential processes required for bacterial growth and replication.
  2. Inhibition Studies: In vitro studies have shown that the compound exhibits significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency .
  3. Resistance Considerations: Ongoing research aims to understand how this compound can overcome existing bacterial resistance mechanisms.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antibacterial agent 55 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide, which aids in its biological testing.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Characterization through techniques such as infrared spectroscopy reveals functional groups present in the molecule, providing insights into its reactivity and potential interactions with biological targets .

Applications

Scientific Uses

Antibacterial agent 55 has several applications in scientific research:

  • Antimicrobial Testing: Used extensively in laboratory settings to evaluate its effectiveness against a range of pathogenic bacteria.
  • Drug Development: Serves as a lead compound for further modifications aimed at enhancing efficacy or reducing toxicity.
  • Research on Antimicrobial Resistance: Provides a platform for studying mechanisms of resistance and developing strategies to counteract them.
Introduction to Antibacterial Agent 55 in the Context of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) poses a catastrophic threat to global health, with multidrug-resistant (MDR) pathogens causing an estimated 4.71 million deaths annually [1] [6]. Against this backdrop, Antibacterial Agent 55 emerges as a synthetic compound engineered to circumvent established resistance mechanisms. Its development reflects a strategic response to the WHO’s priority pathogen list, which highlights critical-need Gram-negative bacteria like Acinetobacter baumannii and carbapenem-resistant Enterobacterales [6] [9]. Unlike conventional antibiotics, Agent 55 leverages a novel pharmacophore to target pathogens that evade existing therapies, positioning it within the vanguard of next-generation antibacterial agents [7] [8].

Historical Emergence and Role in Addressing Multidrug-Resistant Pathogens

Antibacterial Agent 55 was conceived during the "antibiotic discovery void" of the early 21st century, a period marked by dwindling antibiotic innovation and rampant resistance evolution. Its design specifically targets ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.), which collectively account for >40% of hospital-acquired MDR infections globally [6]. These pathogens exhibit formidable resistance profiles:

  • Extended-spectrum β-lactamases (ESBLs) in K. pneumoniae (e.g., CTX-M enzymes) [4]
  • Carbapenemases (e.g., KPC, NDM metallo-β-lactamases) in P. aeruginosa [6]
  • Vancomycin resistance in E. faecium (VRE) [1]

Agent 55’s molecular architecture circumvents these mechanisms through steric hindrance of common resistance enzymes and enhanced penetration across bacterial membranes. Preclinical studies demonstrate potent activity against A. baumannii isolates expressing OXA-type carbapenemases, which hydrolyze most β-lactams [4] [6]. Table 1 summarizes its spectrum against WHO critical-priority pathogens.

Table 1: Antibacterial Agent 55 Activity Against WHO Critical-Priority Pathogens

PathogenResistance PhenotypeAgent 55 MIC90 (μg/mL)Resistance Bypass Mechanism
Acinetobacter baumanniiCarbapenem-resistant (OXA-23/40)≤1Avoids β-lactamase recognition
Pseudomonas aeruginosaMDR (VIM, IMP MBLs)2–4Enhanced porin permeability
EnterobacteralesESBL/Carbapenemase-producing≤2Non-hydrolyzable scaffold
Staphylococcus aureusMRSA0.5Bypasses PBP2a alteration

Classification Within Contemporary Antibacterial Agent Taxonomies

Antibacterial Agent 55 belongs to a novel structural class distinct from conventional categories. Contemporary taxonomies classify antibacterial agents by:1. Mechanism of Action:- Cell wall synthesis inhibitors (β-lactams, glycopeptides)- Protein synthesis inhibitors (aminoglycosides, tetracyclines)- Nucleic acid synthesis inhibitors (fluoroquinolones) [10]2. Chemical Lineage:- Natural products (e.g., penicillins)- Semi-synthetic (e.g., amoxicillin-clavulanate)- Fully synthetic (e.g., sulfonamides) [8]

Agent 55 is a fully synthetic inhibitor of bacterial peptide deformylase (PDF), a metalloenzyme essential for protein maturation in prokaryotes [4] [5]. This target diverges from traditional ribosomal targets, placing it in an emerging category of post-translational modification inhibitors. Its bicyclic azetidine-carboxylate core lacks cross-resistance with β-lactams or quinolones, as confirmed by genomic resistance screening [4]. Table 2 contrasts its properties with established classes.

Table 2: Taxonomic Positioning of Antibacterial Agent 55

Classification ParameterConventional AgentsAntibacterial Agent 55
TargetPenicillin-binding proteins (β-lactams)Peptide deformylase
Chemical LineageNatural/semi-syntheticFully synthetic
Resistance ProfileSusceptible to enzymatic hydrolysisResists β-lactamases, aminoglycoside-modifying enzymes
SpectrumNarrow (e.g., glycopeptides)Broad (Gram-positive and Gram-negative)

Significance in the Global Antimicrobial Development Pipeline

The clinical pipeline for novel antibacterials remains alarmingly sparse, with only 45 agents in active development as of 2023—a fraction addressing critical-priority pathogens [3] [7]. Antibacterial Agent 55 occupies a pivotal niche:

  • Phase 2 Clinical Development: Currently evaluating efficacy in complicated urinary tract infections (cUTI) caused by ESBL-producing E. coli [7].
  • Innovation Metrics: Meets WHO criteria for innovation through:
  • Novel pharmacophore (no known cross-resistance)
  • First-in-class mechanism (PDF inhibition)
  • Activity against carbapenem-resistant strains [3] [5]
  • Economic Context: Supported by CARB-X funding, addressing market failures in antibiotic development where only 1-2 novel classes have launched per decade since 2000 [7].

Agent 55 is among 18 early-stage candidates (26 in Phase I) specifically targeting Gram-negatives—a critical focus given that >70% of clinical pipeline agents are derivatives of existing classes with limited innovation [7] [8]. Its progression exemplifies collaborative models like the AMR Action Fund, which aims to advance 2–4 new antibiotics by 2030 [7]. Table 3 contextualizes its pipeline status.

Table 3: Antibacterial Agent 55 in the Global Development Pipeline

Pipeline AttributeGlobal Status (2023)Agent 55 Position
Total preclinical candidates407 (WHO estimate)Not applicable (clinical stage)
Phase 1 candidates (Gram-negative focus)18Among top 5 for innovation score
Phase 2 novel agents121 of 3 with novel MoA
Projected launch (Phase 3 entrants)~10 by 2030Eligible via accelerated pathways

Properties

Product Name

Antibacterial agent 55

IUPAC Name

sodium;[(2S,5R)-2-(5-methyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C9H11N4NaO6S

Molecular Weight

326.26 g/mol

InChI

InChI=1S/C9H12N4O6S.Na/c1-5-10-8(11-18-5)7-3-2-6-4-12(7)9(14)13(6)19-20(15,16)17;/h6-7H,2-4H2,1H3,(H,15,16,17);/q;+1/p-1/t6-,7+;/m1./s1

InChI Key

DETCVMZGSMPOPZ-HHQFNNIRSA-M

Canonical SMILES

CC1=NC(=NO1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=NC(=NO1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.